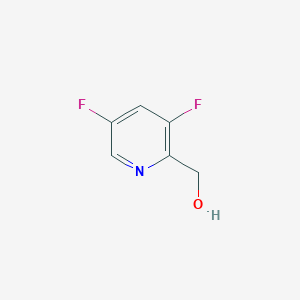

(3,5-Difluoropyridin-2-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNXXKCNVYDIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3,5-Difluoropyridin-2-YL)methanol CAS number and properties

An In-Depth Technical Guide to (3,5-Difluoropyridin-2-YL)methanol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will explore its core properties, synthesis, applications, and essential safety protocols, moving beyond simple data recitation to explain the scientific rationale behind its utility and handling.

Introduction: The Strategic Importance of Fluorinated Pyridines

This compound is a key heterocyclic intermediate whose value lies in the strategic placement of fluorine atoms on the pyridine ring. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to modulate a molecule's physicochemical properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. The hydroxymethyl group at the 2-position provides a versatile handle for subsequent chemical modifications, making this compound a valuable starting point for the synthesis of complex, high-value molecules.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1065267-14-2 | [1][2] |

| Molecular Formula | C₆H₅F₂NO | [1][2] |

| Molecular Weight | 145.11 g/mol | [1][2] |

| Synonyms | 3,5-Difluoropyridine-2-methanol | [2] |

| Predicted Boiling Point | 176.5 ± 35.0 °C | [1] |

| Predicted Density | 1.383 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 12.34 ± 0.10 | [1] |

| Predicted LogP | 0.8521 | [1][2] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. This approach is favored for its high efficiency and the commercial availability of the necessary precursors.

Protocol: Reduction of 3,5-Difluoropicolinaldehyde

This protocol describes a standard laboratory-scale synthesis via the reduction of 3,5-difluoropicolinaldehyde using sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols without affecting the aromatic difluoropyridine ring.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoropicolinaldehyde in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the reduction and prevent potential side reactions.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition maintains temperature control and ensures a smooth reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for approximately 45-60 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any remaining NaBH₄.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound as a building block is significant, particularly in the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The fluorinated pyridine core is a privileged scaffold in modern drug discovery. It is used in the synthesis of kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds in the ATP-binding pocket, and the fluorine atoms can enhance binding affinity and metabolic stability.[3]

-

Pain and Inflammation Research: (Pyridin-2-yl)methanol derivatives have been systematically investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[4] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making antagonists developed from this scaffold promising candidates for new analgesics and dermatological treatments.[4]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs of this compound are relevant in agrochemical research. The fluorinated pyridine ring can be incorporated into novel herbicides and pesticides to improve their efficacy and environmental persistence.[3]

Safety, Handling, and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with the following hazard statements:

The corresponding GHS pictogram is GHS07 (Exclamation Mark).[2][5]

Self-Validating Handling Protocol

This protocol is designed to ensure user safety by directly addressing the identified hazards.

-

Engineering Controls (Addressing H335): Always handle this compound inside a certified chemical fume hood. This is the primary line of defense to prevent inhalation of vapors or dust, mitigating the risk of respiratory irritation.

-

Personal Protective Equipment (PPE) (Addressing H315 & H319):

-

Wear nitrile gloves to prevent skin contact and subsequent irritation.

-

Wear a laboratory coat to protect clothing and underlying skin.

-

Wear chemical safety goggles or a face shield to protect against splashes that could cause serious eye irritation.

-

-

Safe Handling Practices (Addressing H302):

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. This prevents accidental ingestion.

-

-

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials like strong oxidizing agents and acids.[1][6]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste according to institutional guidelines.

Caption: Standard laboratory safety workflow for handling hazardous chemicals.

References

-

This compound - LookChem. [Link]

-

SAFETY DATA SHEET - Alichem. [Link]

-

(3-fluoropyridin-2-yl)methanol, min 97%, 1 gram - CP Lab Chemicals. [Link]

-

Preparation of difluorpyridine compounds - European Patent Office. [Link]

-

Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides - MDPI. [Link]

- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google P

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. [Link]

-

Metabolomics in drug research and development: The recent advances in technologies and applications - PubMed Central. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Analysis and Elucidation of (3,5-Difluoropyridin-2-YL)methanol

Foreword: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. This strategy is prized for its ability to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The fluorinated pyridine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. (3,5-Difluoropyridin-2-YL)methanol is a key building block in the synthesis of these complex molecules, making its unambiguous structural characterization a critical step in the drug development pipeline.[1] This guide provides a comprehensive overview of the analytical techniques and methodologies required for the complete structural elucidation of this important synthetic intermediate.

Compound Profile: this compound

A thorough understanding of a molecule's basic properties is the foundation of its analysis. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| Chemical Formula | C₆H₅F₂NO | [2][3] |

| Molecular Weight | 145.11 g/mol | [3] |

| CAS Number | 1065267-14-2 | [2][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 176.5 ± 35.0 °C | [2] |

| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [2] |

The Analytical Workflow: A Multi-Technique Approach to Structural Confirmation

The definitive structural elucidation of a novel or synthesized compound is never reliant on a single analytical technique. Instead, a confluence of data from multiple orthogonal methods provides the necessary evidence for unambiguous confirmation. The workflow for analyzing this compound is a prime example of this synergistic approach.

Figure 1: A typical workflow for the structural elucidation of a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information about the connectivity and environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H6 |

| ~7.4 | ddd | 1H | H4 |

| ~4.8 | s | 2H | CH₂ |

| ~4.5 (broad) | s | 1H | OH |

Disclaimer: The following spectral data is predicted based on the known structure and data from analogous compounds. Experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160 (dd) | C3 |

| ~157 (dd) | C5 |

| ~145 (d) | C6 |

| ~138 (d) | C2 |

| ~120 (t) | C4 |

| ~60 | CH₂ |

Disclaimer: The following spectral data is predicted based on the known structure and data from analogous compounds. Experimental values may vary.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, acquire a ¹⁹F NMR spectrum.

-

For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition through high-resolution measurements.

Expected Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₆H₅F₂NO [M+H]⁺: 146.0412

-

Expected Found: 146.0412 ± 0.0005

The observation of the protonated molecular ion within a narrow mass error range provides strong evidence for the compound's elemental formula.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimize the signal for the target compound.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

If fragmentation information is desired for further structural confirmation, perform tandem mass spectrometry (MS/MS) experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C and C=N stretch (pyridine ring) |

| 1300-1100 | C-F stretch |

| ~1050 | C-O stretch (primary alcohol) |

Disclaimer: The following spectral data is predicted based on the known structure and data from analogous compounds. Experimental values may vary.

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Single-Crystal X-Ray Diffraction: The Definitive Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. While not always necessary for routine confirmation, it is the gold standard for unambiguous structural determination.

Experimental Protocol for X-Ray Crystallography

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain the final atomic coordinates and molecular geometry.

Data Integration and Structural Elucidation: Assembling the Puzzle

The final step in the process is to integrate the data from all the analytical techniques to build a cohesive and self-validating picture of the molecule's structure.

Figure 2: The process of integrating data from multiple analytical techniques for structural confirmation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the application of a suite of modern analytical techniques. By following the protocols and interpretive strategies outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this and other vital chemical building blocks, ensuring the integrity and quality of their synthetic endeavors.

References

-

This compound. LookChem. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000296). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, methanol, experimental) (HMDB0001140). Human Metabolome Database. [Link]

-

Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. Royal Society of Chemistry. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Electronic supplementary information. Royal Society of Chemistry. [Link]

-

2-Amino-3,5-difluoropyridine. SpectraBase. [Link]

Sources

physical and chemical properties of (3,5-Difluoropyridin-2-YL)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (3,5-Difluoropyridin-2-YL)methanol

Executive Summary

This compound is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of two fluorine atoms on the pyridine ring imparts unique electronic properties that can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of parent molecules. This guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, key reactivity, and applications of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind its utility as a synthetic intermediate and provide practical, field-proven insights into its handling and application.

Introduction

The Ascendancy of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can profoundly influence a molecule's properties. When incorporated into a pyridine scaffold, these effects are amplified. The pyridine ring itself is an important pharmacophore, but the addition of fluorine atoms can modulate its pKa, improve its resistance to oxidative metabolism, and create new, favorable interactions with biological targets such as kinases and other enzymes.[1]

This compound: A Versatile Synthon

This compound, with its difluorinated pyridine core and a reactive hydroxymethyl group, serves as a critical intermediate for introducing this valuable moiety into larger, more complex molecules.[1] The hydroxymethyl group at the 2-position provides a convenient handle for further chemical transformations, such as etherification, esterification, or conversion to a leaving group, enabling its seamless integration into diverse synthetic pathways.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application in research and development.

Core Compound Information

A summary of the fundamental identifiers and molecular properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1065267-14-2 | [2][3][4] |

| Molecular Formula | C₆H₅F₂NO | [2][3] |

| Molecular Weight | 145.11 g/mol | [2][3] |

| IUPAC Name | (3,5-difluoro-2-pyridinyl)methanol | [5] |

| SMILES | OCC1=NC=C(F)C=C1F | [3] |

| InChI Key | XYNXXKCNVYDIET-UHFFFAOYSA-N | [5] |

| Physical Form | Solid or Semi-Solid or Liquid or Lump | [5] |

Predicted Physicochemical Properties

The following table summarizes key predicted properties that are crucial for predicting the compound's behavior in both chemical reactions and biological systems. These values are computationally derived and provide excellent estimates for experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| Boiling Point | 176.5 ± 35.0 °C | [2] |

| Density | 1.383 ± 0.06 g/cm³ | [2] |

| pKa | 12.34 ± 0.10 | [2] |

| LogP | 0.8521 | [2][3] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2][3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Solubility and Stability

This compound is expected to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] Its stability is generally good under standard laboratory conditions, but it should be stored in a dry, inert atmosphere to prevent potential oxidation of the alcohol moiety.[2][5] Recommended storage is often at room temperature or refrigerated (2-8°C), sealed from moisture and air.[2][5]

Synthesis and Chemical Reactivity

Synthetic Pathway: Reduction of Precursors

A primary and highly efficient method for synthesizing this compound is the reduction of the corresponding carbonyl compound, typically 3,5-difluoropicolinaldehyde or an ester derivative like methyl 3,5-difluoropyridine-2-carboxylate.[2] The use of sodium borohydride (NaBH₄) in a polar protic solvent is a standard, mild, and selective method for this transformation, avoiding the reduction of the aromatic ring.

Sources

A Deep Dive into the Spectroscopic Characterization of (3,5-Difluoropyridin-2-YL)methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Difluoropyridin-2-YL)methanol is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic properties imparted by the fluorine substituents on the pyridine ring. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and highlights the key atoms for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 8.2 - 8.4 | Doublet of doublets (dd) | ~2.5 (⁴JHF), ~2.0 (⁴JHH) |

| H-4 | 7.4 - 7.6 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | ~8.5 (³JHF), ~2.0 (⁴JHH) |

| -CH₂- | 4.7 - 4.9 | Singlet (s) or Triplet (t) if coupled to OH | |

| -OH | Variable (typically 2.0 - 5.0) | Broad singlet (s) |

Interpretation:

-

The aromatic protons, H-4 and H-6, are deshielded due to the electronegativity of the nitrogen and fluorine atoms in the pyridine ring.

-

The H-6 proton is expected to appear at a lower field than H-4 due to its proximity to the electronegative nitrogen atom.

-

The splitting patterns of the aromatic protons are influenced by both proton-proton and proton-fluorine couplings.

-

The methylene protons (-CH₂-) adjacent to the aromatic ring will appear as a singlet, as there are no adjacent protons to couple with.

-

The hydroxyl proton (-OH) signal is often broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms leads to characteristic C-F couplings.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-3, C-5 | 155 - 160 | Doublet (d) | ¹JCF ≈ 230-260 |

| C-2 | 145 - 150 | Triplet (t) or Doublet of doublets (dd) | ²JCF ≈ 20-30 |

| C-6 | 135 - 140 | Doublet (d) | ³JCF ≈ 5-10 |

| C-4 | 115 - 120 | Triplet (t) or Doublet of doublets (dd) | ²JCF ≈ 20-30, ⁴JCF ≈ 2-5 |

| -CH₂- | 60 - 65 | Singlet (s) |

Interpretation:

-

The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond C-F coupling constants (¹JCF) and will be significantly deshielded.

-

The other carbons in the pyridine ring will show smaller, through-bond C-F couplings (²JCF, ³JCF, ⁴JCF).

-

The methylene carbon (-CH₂-) will appear as a singlet in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms are in different chemical environments and are expected to show distinct signals.

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-3 | -120 to -130 | Doublet of doublets (dd) | ³JFF ≈ 20-30, ³JHF ≈ 8-10 |

| F-5 | -135 to -145 | Doublet of doublets (dd) | ³JFF ≈ 20-30, ⁴JHF ≈ 2-5 |

Interpretation:

-

The chemical shifts of the fluorine atoms are sensitive to their position on the pyridine ring and the nature of the substituents.

-

The fluorine atoms will couple to each other (³JFF) and to the aromatic protons (³JHF and ⁴JHF), resulting in complex splitting patterns.

Experimental Protocol for NMR Data Acquisition

Synthesis of (3,5-Difluoropyridin-2-YL)methanol: An In-depth Technical Guide

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of contemporary medicinal chemistry. Fluorinated pyridine derivatives, in particular, are privileged structures found in a multitude of approved pharmaceuticals and clinical candidates. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and modulation of pKa—make these motifs highly sought after by researchers in drug development.[1] (3,5-Difluoropyridin-2-yl)methanol is a key building block in this class, offering a versatile handle for the elaboration of more complex molecular architectures. Its synthesis, therefore, is of critical importance for the advancement of numerous drug discovery programs.

This guide provides a comprehensive overview of the viable synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations for each route. The content is tailored for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this valuable intermediate.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic disconnections for this compound lead to two robust and scalable synthetic pathways. Both routes converge on the key intermediate, 3,5-difluoropyridine-2-carboxylic acid , or its derivatives.

Pathway A initiates from the commercially available and cost-effective 2,3,5-trichloropyridine . This pathway involves a sequence of nucleophilic aromatic substitutions (SNAr) to introduce the fluorine atoms, followed by the formation and subsequent hydrolysis of a nitrile to yield the carboxylic acid. The acid is then esterified and reduced to the target alcohol.

Pathway B offers a potentially more convergent approach, relying on the functionalization of a pre-formed 3,5-difluoropyridine ring, for instance, through directed ortho-lithiation followed by carboxylation.

This guide will primarily focus on the detailed execution of Pathway A, as it represents a well-documented and scalable route from readily available starting materials. A conceptual overview of Pathway B will also be presented as a viable alternative.

Figure 1: Overview of the primary synthetic pathways to this compound.

Pathway A: Step-by-Step Synthesis from 2,3,5-Trichloropyridine

This pathway is a robust and well-established route, leveraging halogen exchange (Halex) reactions and standard functional group transformations.

Step 1: Synthesis of 3,5-Difluoropyridine-2-carbonitrile from 2,3,5-Trichloropyridine

This transformation is a cornerstone of the synthesis, involving a two-step fluorination process interspersed with a cyanation reaction. The electron-deficient nature of the pyridine ring, further activated by the chloro-substituents, facilitates nucleophilic aromatic substitution.[2]

Figure 2: Workflow for the synthesis of 3,5-Difluoropyridine-2-carbonitrile.

Experimental Protocol:

-

Materials: 2,3,5-Trichloropyridine, Potassium Fluoride (spray-dried), Tetraphenylphosphonium bromide (or other phase-transfer catalyst), N-Methyl-2-pyrrolidone (NMP) or Sulfolane, Copper(I) cyanide.

-

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., nitrogen), add 2,3,5-trichloropyridine (1.0 eq), spray-dried potassium fluoride (2.4 eq), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.1 eq) in a high-boiling polar aprotic solvent like NMP or sulfolane.

-

Heat the mixture to 180-190 °C for 5-10 hours. The initial fluorination preferentially occurs at the more activated 2-position.[3]

-

Cool the reaction mixture and introduce a cyanating agent, such as copper(I) cyanide.

-

Reheat the mixture to continue the reaction, facilitating the displacement of the newly introduced fluorine at the 2-position with a nitrile group.

-

Upon completion of the cyanation, add an additional portion of potassium fluoride.

-

Increase the temperature to 200-210 °C and maintain for 10-15 hours to effect the final two fluorination steps at positions 3 and 5.[3]

-

Monitor the reaction progress by GC-MS.

-

Upon completion, the product can be isolated by distillation under reduced pressure or by aqueous workup followed by extraction and purification via column chromatography.

-

Mechanistic Insight: The SNAr Reaction

The fluorination steps proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of the fluoride ion on the electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity is then restored by the expulsion of the chloride leaving group. The rate-determining step is typically the formation of the Meisenheimer complex.[6] Fluoride is an effective nucleophile in this context, especially in polar aprotic solvents where it is poorly solvated.

Step 2: Hydrolysis of 3,5-Difluoropyridine-2-carbonitrile to 3,5-Difluoropyridine-2-carboxylic acid

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Both methods proceed via an amide intermediate.[7][8]

Experimental Protocol (Acid-Catalyzed):

-

Materials: 3,5-Difluoropyridine-2-carbonitrile, Concentrated Sulfuric Acid, Water.

-

Procedure:

-

To a solution of 3,5-difluoropyridine-2-carbonitrile (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 70-75% H₂SO₄).[9]

-

Heat the reaction mixture to reflux (typically 160-170 °C) for 30-60 minutes.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The product, 3,5-difluoropyridine-2-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Mechanistic Insight: Nitrile Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[1][10] A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate. The amide is then further hydrolyzed under the harsh acidic conditions to the carboxylic acid and an ammonium salt, which drives the reaction to completion.[1]

Step 3: Esterification of 3,5-Difluoropyridine-2-carboxylic acid

To facilitate a mild reduction, the carboxylic acid is typically converted to its corresponding methyl or ethyl ester. Fischer esterification is a classic and effective method for this transformation.[11][12]

Experimental Protocol (Fischer Esterification):

-

Materials: 3,5-Difluoropyridine-2-carboxylic acid, Methanol or Ethanol (anhydrous), Concentrated Sulfuric Acid.

-

Procedure:

-

Suspend 3,5-difluoropyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol or ethanol, which also serves as the solvent.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ester, which can be used in the next step without further purification if of sufficient purity.

-

Step 4: Reduction of the Ester to this compound

The final step is the reduction of the ester to the primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, offering a safer alternative to more reactive hydrides like lithium aluminum hydride.[13][14]

Experimental Protocol:

-

Materials: Methyl or Ethyl 3,5-difluoropyridine-2-carboxylate, Sodium Borohydride, Methanol or Ethanol, Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the ester (1.0 eq) in a mixture of THF and methanol.[15]

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a pure solid or oil.

-

Mechanistic Insight: Ester Reduction with Sodium Borohydride

The reduction of an ester with sodium borohydride involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester.[16] This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is rapidly reduced by another equivalent of hydride to form an alkoxide. An aqueous or acidic workup then protonates the alkoxide to yield the final primary alcohol.[17]

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2,3,5-Trichloropyridine | KF, Phase-Transfer Catalyst, CuCN | 3,5-Difluoropyridine-2-carbonitrile | 40-50% |

| 2 | 3,5-Difluoropyridine-2-carbonitrile | H₂SO₄, H₂O | 3,5-Difluoropyridine-2-carboxylic acid | 85-95% |

| 3 | 3,5-Difluoropyridine-2-carboxylic acid | CH₃OH or C₂H₅OH, H₂SO₄ (cat.) | Methyl/Ethyl 3,5-difluoropyridine-2-carboxylate | >90% |

| 4 | Methyl/Ethyl 3,5-difluoropyridine-2-carboxylate | NaBH₄ | This compound | 70-85% |

Table 1: Summary of reactions and typical yields for Pathway A.

Pathway B: Conceptual Overview of the Directed Lithiation Approach

An alternative strategy involves the direct functionalization of 3,5-difluoropyridine. Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. The nitrogen atom in the pyridine ring can direct lithiation to the C2 position.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. One moment, please... [chemistrysteps.com]

- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sodium Borohydride [commonorganicchemistry.com]

- 15. ias.ac.in [ias.ac.in]

- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Navigating the Chemistry of a Key Building Block: A Technical Guide to the Stability, Storage, and Handling of (3,5-Difluoropyridin-2-YL)methanol

For Immediate Release

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the prudent management of (3,5-Difluoropyridin-2-YL)methanol (CAS No. 1065267-14-2). As a critical fluorinated pyridine building block in modern medicinal chemistry, a comprehensive understanding of its stability, storage, and handling is paramount to ensure experimental integrity, safety, and the synthesis of high-quality derivatives.[1][2]

The incorporation of fluorine into pyridine-based scaffolds is a widely utilized strategy to enhance pharmacological properties such as metabolic stability, potency, and selectivity.[1][2] this compound serves as a valuable synthon in the construction of complex molecules, making the information within this guide essential for its effective application.

Physicochemical Properties and Inherent Stability

This compound is a solid at room temperature with a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[3][4] The presence of the difluorinated pyridine ring and the primary alcohol functionality dictates its chemical behavior and stability profile.

| Property | Value | Source |

| CAS Number | 1065267-14-2 | [3][4] |

| Molecular Formula | C₆H₅F₂NO | [3][4] |

| Molecular Weight | 145.11 | [3][4] |

| Boiling Point (Predicted) | 176.5 ± 35.0 °C | [3] |

| pKa (Predicted) | 12.34 ± 0.10 | [3] |

| Storage Temperature | Room Temperature | [3][4] |

The fluorinated pyridine core generally imparts a high degree of chemical stability.[1][5] However, the benzylic alcohol moiety is susceptible to certain degradation pathways, primarily oxidation.

Caption: Core chemical features influencing the stability of this compound.

Potential Degradation Pathways

The primary route of degradation for this compound is the oxidation of the benzylic alcohol. This can occur through exposure to atmospheric oxygen, especially in the presence of light, heat, or metal catalysts. The degradation can proceed in a stepwise manner to yield the corresponding aldehyde and carboxylic acid.

Caption: Primary oxidative degradation pathway of this compound.

This oxidative degradation is a known metabolic pathway for benzylic alcohols in biological systems and can be mimicked by chemical conditions.[6][7][8][9] The formation of these impurities can have significant consequences in drug development, potentially altering biological activity and safety profiles.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

-

Container: Keep the container tightly sealed in a dry and well-ventilated place.[10] The compound should be stored in its original packaging, which is typically designed to protect it from light and moisture. For a structurally similar compound, 3,5-Difluoropyridin-2-ylamine, storage at 4°C, protected from light, and under nitrogen is recommended, suggesting that taking extra precautions for light protection and inert atmosphere is a sound strategy.[11]

-

Moisture: The directive to keep the container sealed in a dry place suggests that the compound may be hygroscopic.[3]

Handling Procedures

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE) and handling techniques are mandatory.

Experimental Protocol for Safe Handling:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear safety glasses with side-shields or goggles.

-

Wear a lab coat.

-

Wear chemically resistant gloves (e.g., nitrile).

-

-

Dispensing:

-

When transferring the solid, avoid generating dust.

-

If making a solution, add the solid to the solvent slowly.

-

-

Spill and Waste Disposal:

-

In case of a spill, contain the material and clean the area with appropriate equipment.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Caption: Recommended workflow for the safe handling of this compound.

Incompatible Materials

-

Strong Oxidizing Agents: These can accelerate the degradation of the benzylic alcohol functionality.

-

Strong Acids: While the pyridine ring is weakly basic, strong acids could protonate the nitrogen, potentially altering its reactivity and stability. Studies on 4-fluoropyridine have shown it can undergo acid-catalyzed transformation.[12]

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary liability is the potential for oxidation of the benzylic alcohol group. By adhering to the guidelines outlined in this document—storing the compound in a dry, inert environment at room temperature and utilizing appropriate safety precautions during handling—researchers can ensure the material's integrity for its use in synthesizing advanced chemical entities.

References

-

This compound - LookChem. [Link]

-

Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed. [Link]

-

Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp.Strain MTCC 4818 | Request PDF - ResearchGate. [Link]

-

Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp.Strain MTCC 48. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. [Link]

-

Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed. [Link]

-

Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Metabolism of benzyl alcohol via... : Applied Microbiology and Biotechnology - Ovid. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. ovid.com [ovid.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemscene.com [chemscene.com]

- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safe Handling of (3,5-Difluoropyridin-2-YL)methanol

<_-3a_bd> <_2d_9a_0b>

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Difluoropyridin-2-YL)methanol (CAS No. 1065267-14-2) is a key building block in contemporary drug discovery, valued for its fluorinated pyridine scaffold.[1] The strategic incorporation of fluorine into medicinal chemistry can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2] This guide provides a comprehensive overview of the critical safety precautions, handling protocols, and emergency procedures for this compound, grounded in an understanding of its chemical properties and the broader context of fluorinated compound safety. It is designed to empower researchers to work confidently and safely with this important reagent.

The Strategic Importance and Inherent Hazards of Fluorinated Pyridines

The inclusion of fluorine in drug candidates is a cornerstone of modern medicinal chemistry.[1] Its high electronegativity and small atomic size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Fluorinated pyridines, such as this compound, are particularly valuable scaffolds found in numerous approved drugs.[1]

However, the very properties that make these compounds advantageous also necessitate a heightened awareness of their potential hazards. Fluorinated organic molecules can exhibit unique reactivity and toxicity profiles. Therefore, a robust understanding of safety protocols is not merely a matter of compliance but a fundamental aspect of sound scientific practice. This guide bridges the gap between standard MSDS information and the practical, in-the-lab knowledge required for safe and effective research.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of laboratory safety. For this compound, this involves a multi-faceted analysis of its toxicological profile and physical hazards.

Toxicological Profile: A Multi-Route Threat

Based on data from analogous compounds, this compound should be handled as a substance with significant acute toxicity. The primary routes of exposure—inhalation, skin contact, and ingestion—all present substantial risks.

| Hazard Classification | Description | Primary Sources |

| Acute Toxicity, Oral | Harmful or toxic if swallowed.[3] | Supplier MSDS |

| Acute Toxicity, Dermal | Can be harmful and potentially fatal in contact with skin.[3] | Supplier MSDS |

| Acute Toxicity, Inhalation | Harmful or toxic if inhaled.[3] May cause respiratory irritation.[4][5] | Supplier MSDS |

| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Supplier MSDS |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[4] | Supplier MSDS |

| Specific Target Organ Toxicity | May cause damage to organs, particularly the nervous system, with a single exposure. | Supplier MSDS |

Causality Insight: The toxicity of fluorinated pyridines can be attributed to their ability to interfere with biological processes. The electron-withdrawing nature of the fluorine atoms can alter the reactivity of the pyridine ring and its substituents, potentially leading to interactions with critical enzymes or receptors. Furthermore, metabolism of such compounds can sometimes lead to the formation of toxic byproducts.

GHS Hazard Communication

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. For compounds with profiles similar to this compound, the following pictograms and signal words are typical:

| Pictogram | Hazard Class |

| Skull and Crossbones | Acute Toxicity (fatal or toxic) |

| Health Hazard | Specific Target Organ Toxicity |

| Exclamation Mark | Skin/Eye Irritation, Acute Toxicity (harmful) |

| Environment | Hazardous to the Aquatic Environment |

Signal Word: Danger [3]

Key Hazard Statements (H-Statements):

-

H301/H302: Toxic/Harmful if swallowed.[3]

-

H310/H312: Fatal/Harmful in contact with skin.[3]

-

H318/H319: Causes serious eye damage/irritation.[4]

-

H331/H332: Toxic/Harmful if inhaled.[3]

-

H370: Causes damage to organs.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a detailed SOP is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed in a properly functioning chemical fume hood.[6] This is non-negotiable and serves to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides the final barrier between the user and the chemical.[6]

| PPE Component | Specification and Rationale |

| Eye/Face Protection | Chemical splash goggles are mandatory.[6] For procedures with a higher risk of splashing, a full-face shield should be worn over the goggles.[6] |

| Hand Protection | Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data. For sustained contact or handling of larger quantities, double-gloving is a recommended practice.[6] Gloves must be inspected before use and changed immediately if contamination is suspected. |

| Body Protection | A flame-resistant lab coat must be worn and kept fully fastened.[6] For larger-scale operations, a chemical-resistant apron is advisable. |

| Respiratory Protection | If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges may be necessary.[6] This should be determined by a formal risk assessment. |

Safe Handling and Storage Workflow

The following workflow diagram outlines the critical steps for safely handling this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Storage Requirements: Store the compound in a tightly closed container in a dry, well-ventilated area.[4] It should be kept in a locked storage area or an area accessible only to qualified personnel.

Emergency Procedures: A Plan for Every Contingency

Rapid and correct response to an exposure or spill is critical.

Exposure Response Decision Tree

In the event of an emergency, follow this decision tree. All exposures require immediate medical attention.

Caption: Decision tree for emergency response to chemical exposure.

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[4] Remove all contaminated clothing. Call a physician immediately.

-

Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Immediately call a Poison Center or doctor.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[4] Call a Poison Center or doctor.

-

Ingestion: Rinse mouth.[4] Do NOT induce vomiting.[5] Call a physician or Poison Control Center immediately.

Spill and Leak Management

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Prevent the spill from entering drains.

-

Contact your institution's Environmental Health and Safety (EHS) department.

-

Disposal and Decontamination

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all contaminated materials (including excess reagent, contaminated absorbents, and disposable PPE) in a clearly labeled, sealed container.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. By integrating a deep understanding of its potential hazards with rigorous adherence to safety protocols, researchers can harness its synthetic utility while maintaining the highest standards of laboratory safety. This guide serves as a living document, intended to be used in conjunction with your institution's specific safety policies and the most current Material Safety Data Sheet.

References

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Safety Data Sheet for N,N-dimethylpyridin-4-amine. (2021, October 7). Sigma-Aldrich.

- Safety Data Sheet for 2-Amino-3,5-difluoropyridine. (2025, October 24). Thermo Fisher Scientific.

- Campeau, L.-C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Safety Data Sheet for (3-Bromopyridin-2-yl)methanol. (2024, November 13). MedChemExpress.

- 3,5-Difluoropyridine Safety Data Sheet. (n.d.). ECHEMI.

- This compound Product Page. (n.d.). ChemScene.

- Safety and handling of fluorinated organic compounds. (2025, December). BenchChem.

- This compound Product Information. (n.d.). LookChem.

- New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster.

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- Safety Data Sheet for Methanol. (2025, September 13). Sigma-Aldrich.

Sources

Whitepaper: The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Guide to Unlocking Biological Potential

Abstract

The pyridine ring is a cornerstone of medicinal chemistry and agrochemical design, prized for its versatile chemical properties and biological activity.[1] Parallelly, the strategic introduction of fluorine has become a transformative tool in molecular design, capable of profoundly modulating a compound's physicochemical and pharmacokinetic profile.[2] This technical guide delves into the potent synergy achieved by combining these two elements, exploring the biological significance of fluorinated pyridines. We will dissect the fundamental principles governing how fluorine substitution alters the electronic landscape, metabolic fate, and target interactions of the pyridine core. This guide moves beyond theoretical discussion to provide field-proven insights, including detailed experimental protocols and data interpretation frameworks, to empower researchers in drug discovery and crop science to harness the full potential of this privileged structural motif.

Foundational Principles: The Unique Interplay of Fluorine and the Pyridine Ring

The decision to introduce a fluorine atom into a pyridine-containing lead compound is a strategic choice rooted in the unique and predictable effects of fluorine's properties.

The Electronic Impact of Fluorination

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). When appended to a pyridine ring, this effect significantly lowers the electron density of the aromatic system.[3] This perturbation has a critical and direct consequence on the basicity of the pyridine nitrogen.

The pKa of the parent pyridine is approximately 5.2. The introduction of a single fluorine atom can lower this value by 2 to 5 units, depending on its position. This is because the electron-withdrawing fluorine atom destabilizes the positive charge on the protonated pyridinium ion, making it a stronger acid (and thus, the parent fluorinated pyridine a weaker base).

This modulation of pKa is a critical tool for drug developers. A lower pKa can prevent unwanted protonation of the pyridine nitrogen at physiological pH (~7.4), which can reduce off-target interactions with biological polyanions (like DNA/RNA) and improve a molecule's ability to permeate cell membranes.[4]

Caption: Impact of fluorine position on pyridine pKa.

Enhancing Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic "soft spots."[2] Many drug candidates fail due to rapid metabolism, often by cytochrome P450 (CYP) enzymes, which hydroxylate susceptible C-H bonds. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of over 100 kcal/mol.[5]

Replacing a metabolically labile hydrogen with fluorine effectively "shields" that position from oxidative metabolism.[6][7] This can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more consistent pharmacokinetic profile.[8] For example, the introduction of fluorine at the 5-position of the pyridine ring in Vericiguat, a soluble guanylate cyclase stimulator, increases its metabolic stability and leads to lower clearance.[4][8]

Fluorinated Pyridines in Drug Discovery: A Workflow

The integration of fluorinated pyridines into a drug discovery pipeline follows a logical progression from lead optimization to candidate selection. This workflow is designed to leverage the benefits of fluorination to overcome common developmental hurdles.

Caption: Drug discovery workflow for fluorinated pyridines.

Impact on Biological Activity and Target Engagement

Beyond improving drug-like properties, fluorination can directly enhance a molecule's interaction with its biological target.

-

Binding Affinity and Selectivity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein binding pocket).[9] This can lock the molecule into a more favorable binding conformation, increasing both potency and selectivity.

-

Lipophilicity Modulation: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom on an aromatic ring often increases lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can sometimes decrease it compared to a non-fluorinated alkyl equivalent, due to the strong electron-withdrawing nature of the fluorine atoms.[8] This allows for fine-tuning of a compound's solubility and permeability.[2][8]

Data Presentation: Comparative Analysis of Pyridine Analogs

The following table illustrates the typical effects of fluorination on a hypothetical pyridine-based kinase inhibitor.

| Compound | Structure | pKa | Metabolic Half-Life (t½, mins) | Kinase IC₅₀ (nM) |

| Parent (1) | Pyridine-R | 5.1 | 15 | 50 |

| Fluoro-Analog (2) | 3-Fluoro-Pyridine-R | 3.0 | 95 | 25 |

| CF₃-Analog (3) | 3-CF₃-Pyridine-R | 2.1 | 150 | 15 |

Data are representative and for illustrative purposes. The trend shows that fluorination decreases basicity (lower pKa), significantly enhances metabolic stability, and can improve target potency.

Experimental Protocols

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of a fluorinated pyridine derivative.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine, a common and reliable method. The reaction of fluoropyridines is often faster than that of chloropyridines in SNAr reactions.[10]

Objective: To replace a chlorine atom with fluorine on a pyridine ring using an anhydrous fluoride salt.

Materials:

-

2-chloro-5-nitropyridine

-

Spray-dried Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Methodology:

-

Reaction Setup: In a dry 100 mL round-bottom flask, add 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and spray-dried potassium fluoride (1.16 g, 20 mmol).

-

Solvent Addition: Add 40 mL of anhydrous DMSO to the flask.

-

Reaction: Heat the mixture to 150°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to yield pure 2-fluoro-5-nitropyridine as a crystalline solid. Characterize the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorinated pyridine compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, BTK)

-

Peptide substrate specific to the kinase

-

ATP (Adenosine triphosphate)

-

Fluorinated pyridine test compound, dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Dilution: Prepare a serial dilution of the fluorinated pyridine test compound in DMSO, typically starting from 10 mM. Then, perform a secondary dilution into the assay buffer.

-

Reaction Setup: To the wells of a 384-well plate, add:

-

2.5 µL of test compound dilution (or DMSO for control).

-

5.0 µL of a solution containing the kinase and peptide substrate in assay buffer.

-

-

Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near its Km for the enzyme).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ reagent, following the manufacturer's instructions.

-

Data Analysis: Measure luminescence on a plate reader. Convert the signal to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Applications in Agrochemicals

The same principles that drive the use of fluorinated pyridines in medicine are also leveraged in the development of modern agrochemicals.[11] Fluorine substitution can enhance the potency of herbicides, fungicides, and insecticides.[12] For instance, the trifluoromethylpyridine moiety is a key component in several commercial pesticides, where it contributes to metabolic stability in the target pest and the environment, as well as potent biological activity.[13][14]

Conclusion

Fluorinated pyridines represent a privileged class of molecules whose biological significance is firmly established in both medicine and agriculture. The strategic incorporation of fluorine is not a matter of trial and error but a rational design strategy based on well-understood principles of physical organic chemistry. By modulating pKa, blocking metabolic soft spots, and enhancing target-specific interactions, fluorination provides researchers with a powerful lever to optimize molecular properties. The continued development of novel synthetic methods for late-stage fluorination will only expand the accessibility and application of these vital scaffolds, paving the way for the next generation of highly effective and safe therapeutic agents and crop protection solutions.[15][16]

References

-

Title: Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride Source: Taylor & Francis URL: [Link]

-

Title: Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines Source: ACS Publications URL: [Link]

-

Title: Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride Source: Taylor & Francis Online URL: [Link]

-

Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry Source: Autechaux URL: [Link]

-

Title: New method for introducing fluorinated components into molecules Source: Universität Münster URL: [Link]

-

Title: The Role of Fluorinated Pyridines in Modern Drug Discovery Source: Medium URL: [Link]

-

Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL: [Link]

-

Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: PubMed URL: [Link]

-

Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL: [Link]

-

Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings Source: ACS Publications URL: [Link]

-

Title: Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments Source: IntechOpen URL: [Link]

-

Title: Drugs containing the pyridine nucleus Source: ResearchGate URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Journal URL: [Link]

-

Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: ScienceDirect URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

-

Title: Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Source: ACS Publications URL: [Link]

-

Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

-

Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ResearchGate URL: [Link]

-

Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: MDPI URL: [Link]

-

Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Current Contributions of Organofluorine Compounds to the Agrochemical Industry Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Recent developments in fluorine-containing pesticides Source: ResearchGate URL: [Link]

-

Title: Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Source: Royal Society of Chemistry URL: [Link]

-

Title: Current Contributions of Organofluorine Compounds to the Agrochemical Industry Source: ResearchGate URL: [Link]

-

Title: Determination of pKa values of fluorocompounds in water using 19F NMR Source: ResearchGate URL: [Link]

-

Title: pKa values of compounds investigated herein Source: ResearchGate URL: [Link]

-

Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: University of Tartu URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 13. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 16. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]

Methodological & Application

The Strategic Incorporation of (3,5-Difluoropyridin-2-YL)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Emergence of a Privileged Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity—offer a powerful toolkit for optimizing drug candidates.[3][4] Within the diverse array of fluorinated heterocycles, pyridines functionalized with fluorine have garnered significant attention. The (3,5-Difluoropyridin-2-YL)methanol moiety, in particular, has emerged as a critical building block, most notably in the synthesis of targeted therapies for cancer. Its utility is exemplified in the structure of Ribociclib (Kisqali®), a highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[3][4][5]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale for its use, provide detailed synthetic protocols for its incorporation into advanced intermediates, and present a case study on its role in the development of Ribociclib. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile fluorinated building block.

The Physicochemical Impact of the 3,5-Difluoropyridinyl Moiety

The introduction of two fluorine atoms onto the pyridine ring at the 3- and 5-positions profoundly influences the electronic and steric properties of the molecule. This strategic difluorination pattern is not arbitrary; it is a deliberate design choice to fine-tune the molecule's characteristics for optimal therapeutic effect.

Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing effect, significantly lowering the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic organelles, reduce off-target effects, and improve oral bioavailability by modulating the drug's ionization state at physiological pH.